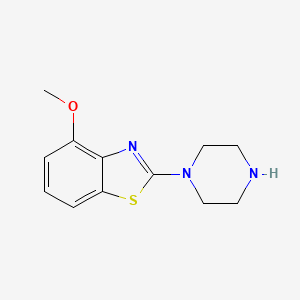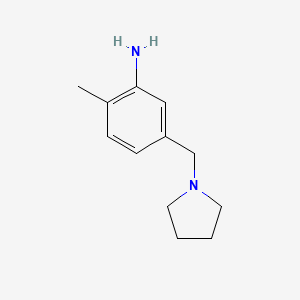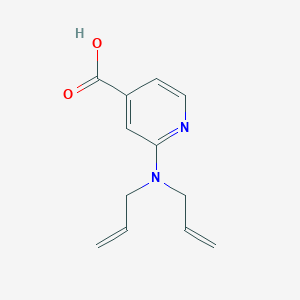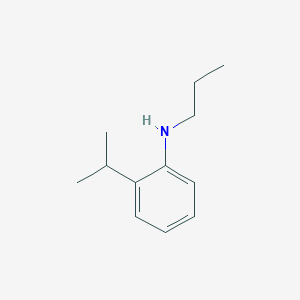
Ethyl 1-benzylimidazole-2-carboxylate
Overview
Description
Ethyl 1-benzyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C13H14N2O2 It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with imidazole derivatives , it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
The compound is a powder at room temperature and has a predicted boiling point of 387.8° C at 760 mmHg . Its density is predicted to be 1.1 g/cm^3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the range of biological activities associated with imidazole derivatives , it is likely that the compound induces a variety of molecular and cellular changes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl 1-benzyl-1H-imidazole-2-carboxylate. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . Other environmental factors, such as pH and the presence of other substances, could also potentially influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Ethyl 1-benzyl-1H-imidazole-2-carboxylate is known to participate in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound can also interact with proteins involved in signal transduction pathways, modulating their function and influencing downstream cellular responses .
Cellular Effects
Ethyl 1-benzyl-1H-imidazole-2-carboxylate exerts significant effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, ethyl 1-benzyl-1H-imidazole-2-carboxylate can affect cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of ethyl 1-benzyl-1H-imidazole-2-carboxylate involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. It can also interact with transcription factors, influencing gene expression by altering their binding to DNA . Furthermore, ethyl 1-benzyl-1H-imidazole-2-carboxylate can modulate the activity of signaling proteins, thereby affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-benzyl-1H-imidazole-2-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethyl 1-benzyl-1H-imidazole-2-carboxylate remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 1-benzyl-1H-imidazole-2-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage .
Metabolic Pathways
Ethyl 1-benzyl-1H-imidazole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of biomolecules, affecting metabolic flux and metabolite levels . Additionally, ethyl 1-benzyl-1H-imidazole-2-carboxylate can influence the production of reactive oxygen species, impacting cellular redox balance .
Transport and Distribution
The transport and distribution of ethyl 1-benzyl-1H-imidazole-2-carboxylate within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of ethyl 1-benzyl-1H-imidazole-2-carboxylate within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
Ethyl 1-benzyl-1H-imidazole-2-carboxylate exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzylimidazole-2-carboxylate typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions often involve nucleophiles like amines or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield disubstituted imidazoles, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Ethyl 1-benzyl-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials, including polymers and catalysts.
Comparison with Similar Compounds
Ethyl 1-benzyl-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives, such as:
Ethyl 1H-imidazole-1-carboxylate: Similar in structure but lacks the benzyl group, affecting its reactivity and applications.
1-Benzylimidazole: Lacks the ester group, which influences its solubility and chemical behavior.
Properties
IUPAC Name |
ethyl 1-benzylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-14-8-9-15(12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHCKQVOPBTOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653842 | |
| Record name | Ethyl 1-benzyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865998-45-4 | |
| Record name | Ethyl 1-benzyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)


![[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1451713.png)

![4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1451716.png)

![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)

![3-[(4-Methoxyphenyl)methoxy]propanenitrile](/img/structure/B1451722.png)


methanone](/img/structure/B1451728.png)
